对-己氧基苄亚胺对-氨基苯酚

描述

The compound of interest, p-Hexyloxybenzylidene p-aminophenol, is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis and characterization of different benzylidene amino phenol derivatives and their metal complexes are discussed, as well as the synthesis of photoreactive amino acid analogs and their applications in studying peptide-protein interactions .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of protective groups. For example, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved by the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, the synthesis of p-(4-hydroxybenzoyl)phenylalanine involves a synthetic route that includes the reaction of 4-(chloromethyl)benzoic anhydride with phenol . These methods could potentially be adapted for the synthesis of p-Hexyloxybenzylidene p-aminophenol.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic methods. For instance, the structure of the synthesized ligand and its metal complexes are characterized by UV-Vis analysis, which indicates ligand coordination to metal ions via OH groups and the azomethine nitrogen atom . Similarly, the structure of a novel photoreactive amino acid is elucidated, which is incorporated into peptides for studying interactions with receptors .

Chemical Reactions Analysis

The chemical reactions involving related compounds include oxidative polycondensation reactions, as seen in the synthesis of poly[4-(4-hydroxybenzylidene amino) phenol], which is carried out with different oxidants in an aqueous alkaline medium . The reactivity of these compounds with various reagents and under different conditions can provide insights into the reactivity of p-Hexyloxybenzylidene p-aminophenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by several techniques. For example, the thermal stability of poly[4-(4-hydroxybenzylidene amino) phenol] is analyzed using TG-DTA, and its molecular weight is determined by size exclusion chromatography . The electronic and photophysical properties of substitute-((2-phenoxybenzylidene)amino)phenol derivatives are studied through solvatochromism, electric dipole moments, and DFT calculations . These analyses can be used as a reference for understanding the properties of p-Hexyloxybenzylidene p-aminophenol.

科学研究应用

催化和合成

对-氨基苯酚(与对-己氧基苄亚胺对-氨基苯酚相关的化合物)是合成各种化学品的必需中间体。它在医药、农药和染料的生产中发挥着重要作用。硝基苯加氢制备对-氨基苯酚因其生产成本低、收率高、环境友好而备受关注,是一条绿色合成路线 (杨晓瑞,2013)。

配位化学和功能化

氨基苯酚,包括与对-己氧基苄亚胺对-氨基苯酚结构相关的氨基苯酚,在配位化学中很重要,特别是对于第一行过渡金属。它们为生物激活和响应系统提供了潜力。与氨基苯酚相关的庞大双(羟基苄基)-N'-(氨基吡啶基)丙胺的合成表明了在创建结构要求高、功能多样化的模型方面存在的挑战和潜力 (Monika Olesiejuk 等人,2018)。

细菌氧化和代谢过程

对与对-己氧基苄亚胺对-氨基苯酚密切相关的对-氨基苯甲酸的研究表明了其在细菌生长和代谢中的重要作用。它被某些细菌菌株转化为对-氨基苯酚,突出了其在微生物生化途径中的重要性 (N. N. Durham,1956)。

分析化学应用

在分析化学中,已经开发了定量分析微量对-氨基苯酚的方法。分光光度法和薄层色谱法 (TLC) 等技术用于测定对-氨基苯酚,突出了其衍生物在分析方法中的相关性 (E. Kalatzis 和 I. Zarbi,1976)。

属性

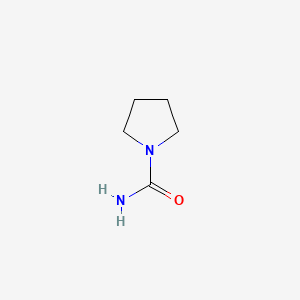

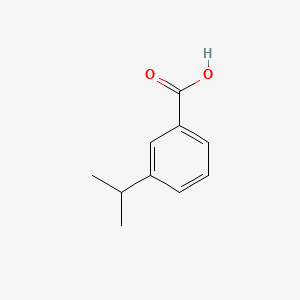

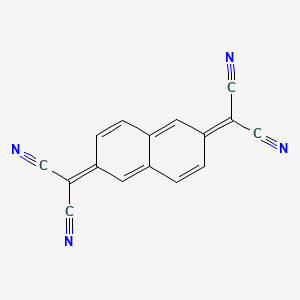

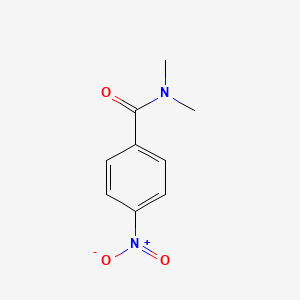

IUPAC Name |

4-[(4-hexoxyphenyl)methylideneamino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNVBZKAQTXOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Hexyloxybenzylidene p-aminophenol | |

CAS RN |

50262-77-6 | |

| Record name | p-Hexyloxybenzylidene p-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。